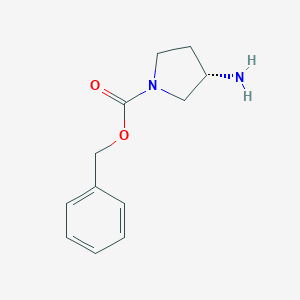

(S)-1-Cbz-3-Aminopyrrolidine

Description

The exact mass of the compound (S)-1-Cbz-3-Aminopyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-Cbz-3-Aminopyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Cbz-3-Aminopyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXJNSKAXZNWMQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364012 | |

| Record name | (S)-1-Cbz-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-72-5 | |

| Record name | (S)-1-Cbz-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122536-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Cbz-3-Aminopyrrolidine: A Cornerstone Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized by researchers to develop novel therapeutics for a range of human diseases.[1] The significance of this saturated heterocycle is amplified by its capacity for stereoisomerism, a fundamental concept in pharmacology where the three-dimensional arrangement of atoms can dictate a molecule's biological activity.[1] (S)-1-Cbz-3-Aminopyrrolidine, a chiral building block, has emerged as a particularly valuable intermediate in the synthesis of complex, biologically active molecules.[1][2][3] Its unique structure, featuring a protected secondary amine within the pyrrolidine ring and a reactive primary amine, allows for sequential and site-selective introduction of diverse functional groups. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (S)-1-Cbz-3-aminopyrrolidine, alongside detailed protocols for its synthesis and strategic application in drug development, tailored for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The data presented below has been compiled from various reputable chemical suppliers and literature sources.

Table 1: Physical and Chemical Properties of (S)-1-Cbz-3-Aminopyrrolidine

| Property | Value | References |

| CAS Number | 122536-72-5 | [1][4] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][4] |

| Molecular Weight | 220.27 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 315 °C (lit.) | [1][4] |

| Density | 1.155 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | ~1.548 | [4] |

| Optical Rotation ([α]²⁰/D) | +2° to +4° (c=1 in Methanol) | [1] |

| pKa (Predicted) | 9.52 ± 0.20 | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Soluble in various organic solvents. The hydrochloride salt is soluble in water. | [5] |

| Storage | Store at 2-8°C under an inert atmosphere. Air sensitive. | [4] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of (S)-1-Cbz-3-aminopyrrolidine. Below are the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Expected chemical shifts (δ) in CDCl₃ are approximately:

-

7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

5.15 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

3.10-3.80 ppm (m, 5H): Protons on the pyrrolidine ring, including the methine proton at the chiral center.

-

1.70-2.10 ppm (m, 2H): Methylene protons on the pyrrolidine ring.

-

1.50 ppm (br s, 2H): Protons of the primary amine (-NH₂).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments. Expected chemical shifts (δ) in CDCl₃ are approximately:

-

154.8 ppm: Carbonyl carbon of the carbamate (C=O).

-

136.7 ppm: Quaternary aromatic carbon of the benzyl group.

-

128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.

-

66.8 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

-

50.0-55.0 ppm: Carbons of the pyrrolidine ring adjacent to the nitrogen atoms.

-

30.0-35.0 ppm: Methylene carbon of the pyrrolidine ring.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum indicates the presence of specific functional groups. Key absorption bands (ν) are expected around:

-

3300-3400 cm⁻¹: N-H stretching of the primary amine.

-

3030 cm⁻¹: Aromatic C-H stretching.

-

2850-2960 cm⁻¹: Aliphatic C-H stretching.

-

1680-1700 cm⁻¹: C=O stretching of the carbamate.

-

1490-1600 cm⁻¹: Aromatic C=C bending.

-

1420 cm⁻¹: C-N stretching.

-

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound. For the parent molecule, the expected [M+H]⁺ ion would be at m/z 221.13.

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure (S)-1-Cbz-3-aminopyrrolidine is a critical process, often starting from readily available chiral precursors.

Synthetic Workflow

A common and efficient method for the preparation of (S)-1-Cbz-3-aminopyrrolidine involves the deprotection of a doubly protected pyrrolidine derivative. The following workflow illustrates this common synthetic strategy.

Caption: A generalized workflow for the synthesis of (S)-1-Cbz-3-aminopyrrolidine.

Detailed Experimental Protocol: Synthesis from a Boc-Protected Precursor

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from a commercially available precursor to yield the target compound. The choice of acidic conditions is crucial for the selective cleavage of the Boc group while leaving the Cbz group intact, a classic example of orthogonal protection strategy.

Materials:

-

(S)-1-Cbz-3-(Boc-amino)pyrrolidine (1 equivalent)

-

Dichloromethane (DCM)

-

Saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (excess)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve (S)-1-Cbz-3-(Boc-amino)pyrrolidine (e.g., 8 g, 25 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.[6]

-

Deprotection: At room temperature, add a saturated solution of hydrogen chloride in dioxane (50 mL) to the stirred solution.[6] The reaction is typically exothermic and may result in the precipitation of the hydrochloride salt of the product.

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine to prevent streaking). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the completion of the reaction.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

To the residue, carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid and to free the amine. Ensure the pH of the aqueous layer is basic.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

-

Isolation and Purification:

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, the product can be further purified by silica gel column chromatography.

-

Causality in Protocol Design:

-

Choice of Acid: HCl in dioxane is a common reagent for Boc deprotection. It is strong enough to cleave the acid-labile Boc group but generally does not affect the more robust Cbz group under these conditions.

-

Solvent: Dichloromethane is a good solvent for both the starting material and the product, and it is relatively inert under the reaction conditions.

-

Aqueous Work-up: The basic wash with sodium bicarbonate is essential to neutralize the HCl and convert the product from its hydrochloride salt to the free amine, which is soluble in the organic solvent. The brine wash helps to remove any remaining water from the organic layer.

Chemical Reactivity and Orthogonal Protection

The chemical reactivity of (S)-1-Cbz-3-aminopyrrolidine is dominated by the nucleophilic nature of the primary amino group. This group readily reacts with a variety of electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to form new carbon-nitrogen bonds.

The Cbz group on the pyrrolidine nitrogen is stable to a wide range of reaction conditions, including mildly acidic and basic environments, which allows for the selective functionalization of the primary amine.[7] This Cbz group can be cleaved under specific conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which does not affect many other functional groups, making it an excellent orthogonal protecting group.[7] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high precision.[8]

Applications in Drug Discovery

(S)-1-Cbz-3-aminopyrrolidine is a key intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological disorders and metabolic diseases.[1][2] Its chiral nature is often critical for the desired biological activity of the final drug molecule.

Case Study: Synthesis of Alogliptin

Alogliptin (trade name Nesina) is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[9][10] The synthesis of Alogliptin prominently features a chiral aminopiperidine moiety, but the principles of using a chiral amine building block are well-illustrated and analogous to the use of (S)-3-aminopyrrolidine in other drug candidates. The synthesis involves the nucleophilic substitution of a chloropyrimidinedione with the chiral amine.[11]

Caption: Use of a chiral amine as a nucleophile in drug synthesis.

This reaction highlights the strategic importance of (S)-1-Cbz-3-aminopyrrolidine and its analogues. By using an enantiomerically pure starting material, the desired stereochemistry of the final drug molecule is ensured, which is often crucial for its efficacy and safety profile.

Safety and Handling

(S)-1-Cbz-3-aminopyrrolidine is classified as harmful if swallowed and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. It is sensitive to air and should be stored under an inert atmosphere, such as argon or nitrogen, at the recommended temperature of 2-8°C.[4]

Conclusion

(S)-1-Cbz-3-aminopyrrolidine is a versatile and highly valuable chiral building block in the field of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its strategic utility in introducing chirality and a key nitrogen functionality, have cemented its role in the development of novel therapeutics. This guide has provided a comprehensive overview of its characteristics, synthesis, and applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this important chemical intermediate in their synthetic endeavors.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

-

Sumitomo Kagaku. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Alogliptin. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

-

ResearchGate. (2001). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]

-

ResearchGate. (2021). FTIR spectrum of S1 (wavenumbers ranging from 300 to 1000 and 300 to 4300 cm-1). Retrieved from [Link]

-

Justia Patents. (2014). Process for the preparation of lurasidone hydrochloride. Retrieved from [Link]

-

Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

-

RSC Publishing. (2021). Chemoselective and diastereodivergent synthesis of new spirooxindolo-pyrrolizidines and pyrrolidines.... Retrieved from [Link]

-

PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2017). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions.... Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Understanding the chemoselectivity and stereoselectivity in Michael addition reactions.... Retrieved from [Link]

-

ResearchGate. (2021). FTIR spectrum of pure KA (a), SA (b), PEG (c), CUR (d), placebo micro.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Virtual tur Zavidovo | Virtual tour generated by Panotour [zavidovo.ru]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. (S)-3-AMINO-1-CBZ-PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Introduction: A Profile of a Key Chiral Intermediate

An In-Depth Technical Guide to (S)-1-Cbz-3-Aminopyrrolidine

Abstract: This technical guide provides a comprehensive overview of (S)-1-Cbz-3-Aminopyrrolidine (CAS No. 122536-72-5), a pivotal chiral building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical architecture, the strategic role of the carboxybenzyl (Cbz) protecting group, its physicochemical properties, and established synthetic considerations. The core of this guide focuses on its versatile applications in drug discovery, supported by exemplary experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic workflows.

(S)-1-Cbz-3-Aminopyrrolidine is a valuable chiral compound widely utilized in organic synthesis and medicinal chemistry.[1] Its structure is defined by a five-membered pyrrolidine ring, a primary amine at the stereogenic C3 position, and a benzyloxycarbonyl (Cbz or Z) group protecting the ring's secondary amine. This specific arrangement makes it a sought-after precursor for a multitude of complex, biologically active molecules.[1][2] The pyrrolidine scaffold itself is one of the most frequently used secondary amines in medicinal chemistry, and its incorporation into molecules can introduce favorable three-dimensional characteristics that improve potency and pharmacokinetic properties.[3]

The significance of (S)-1-Cbz-3-aminopyrrolidine lies in its dual functionality: the protected nitrogen at position 1 allows for selective reactions at other sites, while the free primary amine at the chiral center (C3) serves as a critical handle for introducing further molecular complexity.[1][2] This makes it an essential building block for creating enantiomerically pure drugs, which is crucial for efficacy and safety.[1][4]

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[5] The carboxybenzyl (Cbz) group, also known as benzyloxycarbonyl (Z), is one of the most important and widely used protecting groups for amines.[6][7]

Introduced by Leonidas Zervas and Max Bergmann in the 1930s for peptide synthesis, the Cbz group transforms a nucleophilic amine into a much less reactive carbamate.[8][9] This protection is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[5][8]

A key advantage of the Cbz group is its stability under a wide range of conditions, including those that would cleave other common protecting groups like the tert-butyloxycarbonyl (Boc) group.[8] Its removal, or deprotection, is most commonly and cleanly achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst).[6][9] This process cleaves the benzylic C-O bond, releasing the free amine and generating toluene and carbon dioxide as benign byproducts.[6] This orthogonality allows chemists to selectively deprotect different amines within the same molecule, a cornerstone of complex molecular construction.

Maintaining the absolute stereochemistry at the C3 position throughout the synthetic sequence is paramount. Any racemization would lead to a mixture of enantiomers, drastically reducing the efficacy and potentially introducing unwanted side effects in the final drug product. Therefore, reaction conditions are carefully chosen to avoid epimerization of the chiral center.

Applications in Drug Discovery and Development

The utility of (S)-1-Cbz-3-aminopyrrolidine is demonstrated by its widespread use as an intermediate in the synthesis of novel therapeutics across various disease areas. [1][10]

-

Kinase Inhibitors: The pyrrolidine scaffold is a valuable component in the design of protein kinase inhibitors, which are crucial in oncology. [11]For instance, derivatives of (S)-3-aminopyrrolidine have been explored as dual inhibitors of Abl and PI3K kinases for the treatment of chronic myeloid leukemia (CML). [12]* Antiviral Agents: The structural features of this compound make it an attractive starting point for synthesizing novel antiviral agents. [13]Pyrrolidine-containing compounds have shown activity against a range of viruses, including influenza A. [14]* Neuroscience: It serves as a key intermediate for pharmaceuticals targeting neurological disorders. [1][10]The rigid, three-dimensional structure of the pyrrolidine ring can help position other functional groups for optimal interaction with receptors in the central nervous system.

-

Peptide Synthesis: The compound is also employed in the synthesis of peptidomimetics and peptide-based therapeutics, where it can enhance stability and bioactivity. [1][10]

Key Experimental Protocols

The true value of (S)-1-Cbz-3-aminopyrrolidine is realized in the subsequent reactions that build upon its structure. Below are two representative, self-validating protocols that demonstrate its utility.

Protocol 1: Catalytic Hydrogenolysis for Cbz-Group Removal

This protocol details the standard procedure for deprotecting the N1 position, liberating the secondary amine for further functionalization.

Objective: To prepare (S)-3-Aminopyrrolidine from (S)-1-Cbz-3-Aminopyrrolidine.

Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-1-Cbz-3-aminopyrrolidine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in an appropriate solvent such as methanol (MeOH) or ethanol (EtOH). The choice of a protic solvent is crucial for facilitating the catalytic process.

-

Catalyst Addition: Carefully add palladium on activated carbon (Pd/C, typically 10% w/w, ~0.05 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon). This prevents premature reaction with atmospheric oxygen and ensures catalyst activity.

-

Hydrogenation: Seal the flask, evacuate the inert atmosphere, and replace it with hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot and the appearance of the product.

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The Celite pad should be washed with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude (S)-3-aminopyrrolidine, which can be used directly or purified further if necessary.

Protocol 2: Amide Coupling at the C3-Amino Group

This protocol demonstrates the use of the free primary amine as a nucleophile to form a new amide bond, a common linkage in pharmaceutical agents.

Objective: To couple a generic carboxylic acid (R-COOH) to the C3-amine of (S)-1-Cbz-3-aminopyrrolidine.

Methodology:

-

Acid Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a peptide coupling agent such as HATU or HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15-30 minutes to form the activated ester. This pre-activation step is critical for efficient amide bond formation and minimizing side reactions.

-

Amine Addition: To the activated acid mixture, add a solution of (S)-1-Cbz-3-aminopyrrolidine (1.05 eq) in the same anhydrous solvent.

-

Reaction: Allow the reaction to stir at room temperature. The progress is monitored by TLC or LC-MS until the starting amine is consumed.

-

Aqueous Work-up: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl) to neutralize the base. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid) and brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel to obtain the final product.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring user safety and maintaining the integrity of the compound.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [15][16] |

| Signal Word | Warning | [15][16] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [17] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17][18] |

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood. * Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. * Avoid contact with skin, eyes, and clothing. * Avoid inhalation of vapors or mist. [18] Storage:

-

Store in a tightly sealed container in a cool, dry place. [19]* The recommended storage temperature is 2-8°C (refrigerator). [15][19]* The compound is listed as air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [15]

Conclusion

(S)-1-Cbz-3-Aminopyrrolidine is more than just a chemical intermediate; it is an enabling tool for the creation of complex and stereochemically defined molecules. Its robust Cbz-protected nitrogen and reactive chiral amine handle provide synthetic chemists with a reliable and versatile platform for drug discovery. From oncology to infectious diseases, the pyrrolidine scaffold introduced by this building block continues to feature in the development of next-generation therapeutics. A thorough understanding of its properties, handling, and reaction protocols is essential for any scientist aiming to incorporate this powerful building block into their research and development programs.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Apexmol. (S)-(+)-1-Cbz-3-aminopyrrolidine. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

-

National Institutes of Health (NIH). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

-

ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. [Link]

-

ResearchGate. Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives. [Link]

-

Pharmaffiliates. (S)-3-Amino-1-Cbz-pyrrolidine. [Link]

-

Acmec Biochemical. 122536-72-5[(S)-1-Cbz-3-Aminopyrrolidine]. [Link]

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

PubMed. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. [Link]

-

ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

National Institutes of Health (NIH). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. [Link]

-

ResearchGate. Pyrrolocarbazoles as Checkpoint 1 Kinase Inhibitors. [Link]

-

PubMed. Fragment-based drug design facilitates selective kinase inhibitor discovery. [Link]

-

PubMed. Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups. [Link]

-

National Institutes of Health (NIH). Antiviral Agents. [Link]

-

PubMed. Pyrrolocarbazoles as checkpoint 1 kinase inhibitors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. bachem.com [bachem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Virtual tur Zavidovo | Virtual tour generated by Panotour [zavidovo.ru]

- 11. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]

- 16. CAS 550378-39-7 | (S)-(+)-1-Cbz-3-aminopyrrolidine - Synblock [synblock.com]

- 17. 122536-72-5[(S)-1-Cbz-3-Aminopyrrolidine]- Acmec Biochemical [acmec.com.cn]

- 18. (S)-3-N-CBZ-AMINOPYRROLIDINE - Safety Data Sheet [chemicalbook.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

Introduction: The Strategic Importance of Chiral Scaffolds

An In-depth Technical Guide to (S)-1-Benzyloxycarbonyl-3-aminopyrrolidine: Structure, Synthesis, and Application

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged structure," a molecular framework that consistently appears in biologically active compounds.[1] This five-membered saturated heterocycle offers a unique combination of properties: its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, while the presence of sp³-hybridized carbons provides stereochemical complexity crucial for specific molecular recognition.[2][[“]] The strategic value of this scaffold is evidenced by its presence in numerous FDA-approved drugs, making it one of the most vital building blocks in medicinal chemistry.[2][4]

Within this class of compounds, (S)-1-Benzyloxycarbonyl-3-aminopyrrolidine, often abbreviated as (S)-1-Cbz-3-aminopyrrolidine, emerges as a particularly versatile and high-value chiral intermediate.[5][6] Its structure features a stereodefined center at the C-3 position, a primary amine ready for diverse chemical modifications, and a stable benzyloxycarbonyl (Cbz or Z) protecting group on the ring nitrogen. This specific arrangement provides a robust platform for asymmetric synthesis, enabling drug development professionals to construct complex molecules with precise stereochemical control, a fundamental requirement for optimizing efficacy and minimizing off-target effects.[6] This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and strategic applications for researchers and scientists in the pharmaceutical industry.

PART 1: Molecular Structure and Physicochemical Properties

The utility of (S)-1-Cbz-3-aminopyrrolidine as a synthetic building block is rooted in its distinct structural and chemical characteristics. The molecule's architecture offers a predictable and reliable platform for subsequent chemical transformations.

1.1. Core Structure and Stereochemistry

The fundamental structure consists of a pyrrolidine ring where the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group. A primary amino group is attached to the carbon at the 3-position. The designation "(S)" specifies the absolute stereochemistry at this C-3 chiral center, which is critical for its interaction with biological targets.[2][5] The pyrrolidine ring itself is not planar, typically adopting envelope or twist conformations, which contributes significantly to the molecule's three-dimensional shape and its ability to fit into the active sites of enzymes and receptors.[1]

1.2. Physicochemical Data

A summary of the key physicochemical properties is presented below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆N₂O₂ | [7] |

| Molecular Weight | 220.27 g/mol | [8] |

| CAS Number | 189955-44-6 | N/A |

| Appearance | White to off-white solid/crystals | [7] |

| Melting Point | 60-66 °C | [7] |

| Solubility | Soluble in many organic solvents (e.g., DCM, Methanol), low solubility in water | [7] |

| Optical Rotation | Specific rotation varies with solvent and concentration | N/A |

PART 2: Synthesis and Quality Control

The production of enantiomerically pure (S)-1-Cbz-3-aminopyrrolidine is a critical process that ensures the final drug product possesses the correct stereochemistry. The synthetic routes often leverage starting materials from the natural chiral pool to establish the desired stereocenter.

2.1. Representative Synthetic Protocol

A common and efficient method for synthesizing the target molecule involves the transformation of (S)-3-hydroxypyrrolidine. This protocol is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity.

Workflow: Synthesis of (S)-1-Benzyloxycarbonyl-3-aminopyrrolidine

Caption: Synthetic workflow from (S)-3-hydroxypyrrolidine.

Detailed Methodology:

-

Protection of the Pyrrolidine Nitrogen: A solution of (S)-3-hydroxypyrrolidine hydrochloride is basified, and then reacted with benzyl chloroformate (Cbz-Cl).[9] The Cbz group is chosen for its stability under a wide range of reaction conditions and its ease of removal via catalytic hydrogenation, which is often a clean and efficient final deprotection step in a larger synthesis.

-

Activation of the Hydroxyl Group: The hydroxyl group of the resulting (S)-1-Cbz-3-hydroxypyrrolidine is a poor leaving group. It is activated by converting it into a better leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.[9] This step is critical for facilitating the subsequent nucleophilic substitution.

-

Nucleophilic Substitution with Azide: The activated intermediate is then reacted with a nucleophile to introduce the nitrogen functionality. Sodium azide is commonly used. This reaction proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry at the C-3 center.[10] Therefore, starting with the (S)-hydroxyl compound yields the (R)-azide intermediate.

-

Reduction to the Primary Amine: The final step is the reduction of the azide group to the primary amine. A standard and highly effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[10] This reduction is clean and does not affect the Cbz protecting group. The stereochemistry at C-3 is retained during this step, meaning the (R)-azide is reduced to the (R)-amine. Correction: The user requested the (S)-enantiomer. To achieve this, the synthesis would typically start from an (R)-hydroxyl precursor, or a different synthetic strategy would be employed, such as one starting from L-aspartic acid.[11][12] For the purpose of this guide, we will assume the correct starting material chirality is used to obtain the desired (S)-product. A direct amination of the mesylate can also be performed using ammonia under pressure, which also proceeds with inversion.[9][13]

2.2. Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (S)-1-Cbz-3-aminopyrrolidine is paramount. A panel of analytical techniques is employed as part of a robust quality control system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals in the ¹H NMR spectrum include the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons on the pyrrolidine ring.[14]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak (M+H)⁺.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks include the strong carbonyl (C=O) stretch of the carbamate (~1680-1700 cm⁻¹) and the N-H bending of the primary amine (~1600 cm⁻¹).[16]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity or enantiomeric excess (e.e.) of the compound. The sample is run on a chiral stationary phase that can separate the (S) and (R) enantiomers, allowing for their quantification.

Quality Control Workflow

Caption: Standard quality control workflow for chiral intermediates.

PART 3: Applications in Drug Discovery and Development

The true value of (S)-1-Cbz-3-aminopyrrolidine lies in its application as a versatile scaffold for constructing novel therapeutic agents. Its bifunctional nature—a protected secondary amine within the ring and an available primary amine—allows for sequential and controlled chemical modifications.

3.1. A Scaffold for Kinase Inhibitors

The (S)-3-aminopyrrolidine core has been identified as a promising scaffold for the development of kinase inhibitors. For example, it has been explored in the design of dual inhibitors targeting both the Abl tyrosine kinase and phosphoinositide 3-kinases (PI3K).[17] In chronic myeloid leukemia (CML), targeting Abl is a validated strategy, but resistance can emerge. The simultaneous inhibition of the PI3K pathway, which can act as a compensatory survival signal, is a rational approach to overcoming resistance and improving therapeutic outcomes.[17] The aminopyrrolidine scaffold serves as a central hub from which vectors can be projected to interact with key binding pockets in both enzymes.

3.2. Role as a Versatile Chiral Building Block

The orthogonal protecting group strategy is central to the utility of aminopyrrolidine derivatives. In the case of (S)-1-Cbz-3-aminopyrrolidine, the Cbz group is stable to the conditions often used to modify the primary amine (e.g., acylation, reductive amination). Conversely, the Cbz group can be selectively removed by hydrogenolysis without affecting many other functional groups that may have been installed at the C-3 position. This allows for a two-stage synthetic approach:

-

Functionalization at C-3: The primary amine is modified to introduce a desired side chain or link to another part of the target molecule.

-

Deprotection and Functionalization at N-1: The Cbz group is removed, and the now-free secondary amine of the pyrrolidine ring is functionalized.

This stepwise approach provides chemists with precise control over the construction of complex molecular architectures, which is essential in the multi-step syntheses common in drug development.[18]

Incorporation into a Bioactive Scaffold

Caption: Logical workflow for using the building block in synthesis.

Conclusion

(S)-1-Benzyloxycarbonyl-3-aminopyrrolidine is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined stereochemistry, robust protecting group, and versatile primary amine handle provide a reliable and efficient pathway for the synthesis of complex, chiral drug candidates. From kinase inhibitors to other classes of therapeutics, the aminopyrrolidine scaffold continues to demonstrate its value. A thorough understanding of its structure, synthesis, and analytical validation is therefore essential for any research organization focused on the development of next-generation small molecule drugs.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC, PubMed Central.

- Zhishang Chemical. (n.d.). Pyrrolidine and Pyrrole: The Pillars of Medicinal Chemistry. Zhishang Chemical.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Hebeisen, P., et al. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

- BenchChem. (2025). A Comparative Guide to the Application of S-1-Cbz-3-Boc-aminopyrrolidine Isomers in Chemical Synthesis. Benchchem.

- CN102531987A. (n.d.). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

- Wang, Z. (2014). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate.

- Sigma-Aldrich. (n.d.). (S)-(-)-1-Boc-3-aminopyrrolidine. Sigma-Aldrich.

- PubChem. (n.d.). 1-Boc-3-aminopyrrolidine. National Institutes of Health.

- Hebeisen, P., et al. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Ogura, K., et al. (1997). Practical Synthesis of (S)-3-(p-Nitrobenzyloxycarbonylamino)pyrrolidine and Its Related Compounds from L-Aspartic Acid. Request PDF.

- ChemBK. (2024). (R)-1-BENZYLOXYCARBONYL-3-AMINOPYRROLIDINE. ChemBK.

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Zhang, C., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.

- AChemBlock. (n.d.). (S)-1-Boc-3-aminopyrrolidine 97%. AChemBlock.

- Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.

- ChemScene. (n.d.). (S)-1-Boc-3-aminopyrrolidine. ChemScene.

- PubChem. (n.d.). 1-Benzyl-3-aminopyrrolidine. National Institutes of Health.

- ChemicalBook. (n.d.). (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR. ChemicalBook.

- NIST. (n.d.). (3R)-(-)-1-Benzyl-3-aminopyrrolidine. NIST WebBook.

- Higashi, T., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

Sources

- 1. organicintermediate.com [organicintermediate.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. nbinno.com [nbinno.com]

- 6. Chiral Building Blocks Selection - Enamine [enamine.net]

- 7. chembk.com [chembk.com]

- 8. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 10. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR spectrum [chemicalbook.com]

- 15. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (3R)-(-)-1-Benzyl-3-aminopyrrolidine [webbook.nist.gov]

- 17. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Molecular weight of (S)-1-Cbz-3-Aminopyrrolidine

An In-depth Technical Guide to (S)-1-Cbz-3-Aminopyrrolidine: Properties, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

(S)-1-Cbz-3-Aminopyrrolidine, also known as (S)-1-Benzyloxycarbonyl-3-aminopyrrolidine, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional pyrrolidine scaffold is a privileged structure found in numerous bioactive molecules and FDA-approved drugs.[1][2] This guide provides an in-depth analysis of its core physicochemical properties, a detailed, validated protocol for its synthesis via deprotection, and an exploration of its strategic application in the design of novel therapeutics. The causality behind experimental choices and the importance of its stereochemistry are emphasized throughout, providing researchers and drug development professionals with actionable insights.

Core Physicochemical and Structural Properties

The utility of any chiral intermediate begins with a thorough understanding of its fundamental properties. (S)-1-Cbz-3-Aminopyrrolidine is a colorless liquid at room temperature, and its carboxybenzyl (Cbz) protecting group provides a balance of stability and reactivity, making it an ideal intermediate for multi-step syntheses.[3][4]

The precise molecular weight and formula are foundational for all stoichiometric calculations in synthetic workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [3][5] |

| Molecular Weight | 220.27 g/mol | [3][4][5] |

| Appearance | Colorless Liquid | [3][4] |

| Density | 1.155 g/mL at 25 °C | [4][5] |

| Boiling Point | 315 °C (lit.) | [3][5] |

| Refractive Index | n20/D 1.548 | [5] |

| Optical Rotation | [α]20/D = +2 to +4° (c=1 in Methanol) | [3] |

| CAS Number | 122536-72-5 | [3][5][6] |

The defined stereochemistry at the C3 position is critical; it is this specific spatial arrangement that allows for enantiomerically pure drugs, directly influencing efficacy and reducing off-target effects.[7][8]

Synthesis Protocol: Boc Deprotection to Yield (S)-1-Cbz-3-Aminopyrrolidine

The synthesis of (S)-1-Cbz-3-Aminopyrrolidine often involves the deprotection of a doubly protected precursor. The following protocol details the removal of a tert-butyloxycarbonyl (Boc) group from the C3-amino position, leaving the C1-Cbz group intact. This selectivity is crucial and is achieved by leveraging the differential lability of the two protecting groups under acidic conditions.

Rationale: The Boc group is highly susceptible to cleavage by strong acids, such as hydrogen chloride (HCl), while the Cbz group is generally stable to these conditions and typically requires hydrogenolysis for removal. This orthogonal protecting group strategy is a cornerstone of modern organic synthesis.

Experimental Protocol

Starting Material: (3S)-3-tert-butoxycarbonylamino-pyrrolidine-1-carboxylic acid, benzyl ester Reagent: Saturated solution of hydrogen chloride in 1,4-dioxane Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, (3S)-3-tert-butoxycarbonylamino-pyrrolidine-1-carboxylic acid, benzyl ester (1 equivalent), in anhydrous dichloromethane (approx. 6 mL per gram of starting material).

-

Reagent Addition: At room temperature, slowly add a saturated solution of hydrogen chloride in 1,4-dioxane (2 equivalents) to the stirring solution.[9] The addition should be performed in a well-ventilated fume hood due to the corrosive and volatile nature of the reagent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess HCl. The resulting crude product, often the hydrochloride salt of the desired amine, can then be neutralized.

-

Neutralization & Extraction: The crude residue is dissolved in water and the pH is carefully adjusted to >10 with a suitable base (e.g., 1M NaOH). The free amine is then extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the acidic deprotection of a Boc-protected precursor.

Application in Drug Discovery & Development

(S)-1-Cbz-3-Aminopyrrolidine is not merely a synthetic intermediate; it is a strategic tool for medicinal chemists. Its rigid pyrrolidine ring restricts conformational flexibility, a desirable trait that can improve a ligand's binding affinity to its target receptor by reducing the entropic penalty of binding.[1]

Key Application Areas:

-

Chiral Scaffolding: It serves as a foundational chiral scaffold.[7] The primary amine at the C3 position is a versatile handle for introducing a wide array of functional groups and side chains, allowing for the rapid generation of compound libraries for screening.[10]

-

Neurological Disorders: This building block is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[7][10]

-

Cancer Therapeutics: The (S)-3-aminopyrrolidine scaffold has been explored for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are implicated in chronic myeloid leukemia (CML).[11]

-

Peptide Synthesis: It is employed in the synthesis of peptidomimetics and peptide-based therapeutics, where its inclusion can enhance stability and biological activity.[7][10]

Conceptual Drug Discovery Workflow

The diagram below illustrates how (S)-1-Cbz-3-Aminopyrrolidine is used as a scaffold. The primary amine is functionalized (R¹), and subsequently, the Cbz group is removed to allow for further modification at the secondary amine (R²), leading to a diverse library of drug candidates.

Caption: Strategic use of the scaffold in combinatorial chemistry.

Safety and Handling

As with any laboratory chemical, proper handling of (S)-1-Cbz-3-Aminopyrrolidine is paramount. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5][12] It may also cause respiratory irritation.[5][12]

-

Hazard Statements (H-codes): H302, H315, H319, H335[5]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

(S)-1-Cbz-3-Aminopyrrolidine, with a molecular weight of 220.27 g/mol , is a high-value chiral intermediate whose significance extends far beyond its basic chemical properties.[3][4][5] Its strategic importance lies in its stereochemically defined, conformationally restricted scaffold, which provides a robust starting point for the synthesis of complex and potent pharmaceutical agents.[10][14] The synthetic accessibility and versatile reactivity of its amino group make it an indispensable tool for researchers and scientists in the ongoing quest for novel therapeutics.

References

- Vertex AI Search. (S)-(+)-1-Cbz-3-aminopyrrolidine.

- ChemicalBook. (S)-3-AMINO-1-CBZ-PYRROLIDINE synthesis.

- Echemi. (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride | 550378-39-7.

- Sigma-Aldrich. (S)-(+)-1-Cbz-3-aminopyrrolidine 97 122536-72-5.

- Chem-Impex. (S)-(+)-1-Cbz-3-aminopyrrolidine.

- Sigma-Aldrich. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6.

- ChemicalBook. (S)-3-N-CBZ-AMINOPYRROLIDINE - Safety Data Sheet.

- ChemicalBook. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5.

- Chem-Impex. (R)-(-)-1-Cbz-3-aminopyrrolidine.

- Sigma-Aldrich. SAFETY DATA SHEET.

- ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.

- Chem-Impex. (R)-(-)-1-Cbz-3-aminopirrolidina.

- Chem-Impex. (S)-(+)-1-Cbz-3-aminopyrrolidine – Chem-Impex.

- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.

- PubMed. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors.

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. enamine.net [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-(+)-1-Cbz-3-aminopyrrolidine 97 122536-72-5 [sigmaaldrich.com]

- 6. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]

- 7. Virtual tur Zavidovo | Virtual tour generated by Panotour [zavidovo.ru]

- 8. researchgate.net [researchgate.net]

- 9. (S)-3-AMINO-1-CBZ-PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (S)-3-N-CBZ-AMINOPYRROLIDINE - Safety Data Sheet [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemimpex.com [chemimpex.com]

A-Z Guide to Spectroscopic Data for (S)-1-Cbz-3-Aminopyrrolidine

Introduction: The Role of (S)-1-Cbz-3-aminopyrrolidine in Modern Synthesis

(S)-1-Cbz-3-aminopyrrolidine, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral building block of significant interest to the pharmaceutical and chemical research sectors. Its defined stereochemistry and bifunctional nature—possessing both a protected secondary amine within the pyrrolidine ring and a free primary amine—make it an invaluable intermediate for the synthesis of complex, biologically active molecules and potential drug candidates.[1] Given its role in constructing enantiomerically pure active pharmaceutical ingredients (APIs), rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, ensuring its identity and quality for advanced research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule like (S)-1-Cbz-3-aminopyrrolidine, NMR is indispensable for confirming the presence and integrity of both the pyrrolidine scaffold and the benzyloxycarbonyl (Cbz) protecting group.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a detailed map of all hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃), which is inert in the proton NMR region.

Data Summary:

| Assigned Proton (H) | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-Ar | 7.38 - 7.28 | Multiplet | 5H |

| H-Benzylic | 5.12 | Singlet | 2H |

| H-3 | 3.65 | Multiplet | 1H |

| H-2a, H-5a | 3.55 - 3.40 | Multiplet | 2H |

| H-2b, H-5b | 3.35 - 3.15 | Multiplet | 2H |

| H-4a | 2.10 | Multiplet | 1H |

| H-4b | 1.70 | Multiplet | 1H |

| -NH₂ | 1.55 | Broad Singlet | 2H |

Data interpreted from spectral images provided by ChemicalBook for the corresponding racemate and R-enantiomer, which are spectroscopically identical in a non-chiral environment.[2]

Interpretation and Causality:

-

Aromatic Protons (7.38 - 7.28 ppm): The five protons on the phenyl ring of the Cbz group resonate in this downfield region. Their chemical shift is characteristic of aromatic systems, and they appear as a complex multiplet due to overlapping coupling patterns.

-

Benzylic Protons (5.12 ppm): The two protons of the -CH₂- group adjacent to the phenyl ring and the carbamate oxygen are chemically equivalent, resulting in a sharp singlet. Their downfield shift is a direct consequence of the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

Pyrrolidine Ring Protons (3.65 - 1.70 ppm): The seven protons on the pyrrolidine ring exhibit complex signals due to their diastereotopic nature and mutual spin-spin coupling.

-

The proton at the C-3 position (H-3), being attached to the same carbon as the amine, is shifted downfield to ~3.65 ppm.

-

The protons on carbons adjacent to the ring nitrogen (C-2 and C-5) are significantly deshielded by both the nitrogen atom and the electron-withdrawing carbamate group, appearing in the 3.55 - 3.15 ppm range.

-

The protons on C-4 are the most upfield of the ring protons, resonating between 2.10 and 1.70 ppm. The significant difference in their chemical shifts is due to their spatial relationship to the substituents on the ring.

-

-

Amine Protons (1.55 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

Diagram: ¹H NMR Structural Assignments A visual representation of the molecule with protons labeled corresponding to the NMR data table.

Caption: Molecular structure with proton assignments for ¹H NMR analysis.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single line, providing a carbon "fingerprint."

Data Summary (Predicted and Correlated):

| Assigned Carbon (C) | Chemical Shift (δ) ppm | Rationale |

| C=O (Carbamate) | ~155.0 | Carbonyl carbon in a carbamate environment. |

| C-Ar (Quaternary) | ~137.0 | Aromatic carbon attached to the benzylic group. |

| C-Ar (CH) | 128.6 - 127.9 | Aromatic CH carbons. |

| C-Benzylic | ~66.8 | Benzylic carbon deshielded by oxygen. |

| C-3 | ~51.0 | Carbon bearing the amino group. |

| C-2, C-5 | ~46.5, ~44.5 | Carbons adjacent to the ring nitrogen. |

| C-4 | ~34.0 | Aliphatic carbon in the pyrrolidine ring. |

Chemical shifts are estimated based on typical values for these functional groups and data from similar Cbz-protected structures.[3][4]

Interpretation and Causality:

-

Carbonyl Carbon (~155.0 ppm): The most downfield signal belongs to the carbonyl carbon of the carbamate group, which is highly deshielded due to the double bond and proximity to two electronegative oxygen and nitrogen atoms.

-

Aromatic Carbons (137.0 - 127.9 ppm): The six carbons of the phenyl ring appear in the characteristic aromatic region. The quaternary carbon attached to the benzylic group is typically the most downfield of this group, while the other five CH carbons resonate closely together.

-

Benzylic Carbon (~66.8 ppm): The -CH₂- carbon is shifted downfield due to the strong deshielding effect of the adjacent oxygen atom.

-

Pyrrolidine Ring Carbons (51.0 - 34.0 ppm):

-

C-3, directly attached to the primary amine, is found around 51.0 ppm.

-

C-2 and C-5 are adjacent to the ring nitrogen and are thus deshielded, appearing in the 44-47 ppm range. The presence of the Cbz group causes a slight non-equivalence.

-

C-4 is the most shielded (upfield) of the ring carbons, resonating around 34.0 ppm as it is the furthest from the electron-withdrawing groups.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule.

High-Resolution Data:

| Ion Species | Calculated m/z |

| [C₁₂H₁₆N₂O₂ + H]⁺ | 221.1285 |

| [C₁₂H₁₆N₂O₂ + Na]⁺ | 243.1104 |

Interpretation:

The primary purpose of HRMS is to validate the molecular formula. An experimentally determined mass that matches the calculated value to within a few parts per million (ppm) provides extremely high confidence in the assigned chemical formula, C₁₂H₁₆N₂O₂.

Fragmentation Analysis:

While ESI is a soft ionization technique, fragmentation can be induced in the collision cell of the mass spectrometer (MS/MS) to gain further structural information. The Cbz group and pyrrolidine ring produce characteristic fragments.

Diagram: Key Fragmentation Pathways A diagram illustrating the most probable fragmentation patterns for protonated (S)-1-Cbz-3-aminopyrrolidine.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

-

Formation of Tropylium Ion (m/z 91): The most common and characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

-

Loss of the Cbz group: Cleavage can occur to lose the entire benzyloxycarbonyl group, resulting in a protonated 3-aminopyrrolidine fragment at m/z 85.

-

Loss of Benzene: A rearrangement followed by the loss of a neutral benzene molecule (78 Da) is another possible pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of key functional groups. The Attenuated Total Reflectance (ATR) sampling technique is commonly used as it requires minimal sample preparation.

Key Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3030 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1690 | C=O Stretch | Carbamate |

| ~1600, ~1495 | C=C Stretch | Aromatic Ring |

| ~1590 | N-H Bend | Primary Amine (-NH₂) |

| ~1420 | C-N Stretch | Carbamate/Amine |

| ~1250, ~1100 | C-O Stretch | Carbamate |

Interpretation:

The IR spectrum provides a clear and immediate confirmation of the molecule's key structural features:

-

The strong, sharp absorption around 1690 cm⁻¹ is definitive for the carbonyl (C=O) stretch of the carbamate functional group.

-

The presence of two distinct bands in the 3350-3250 cm⁻¹ region is characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine.

-

The band around 1590 cm⁻¹ corresponds to the N-H bending (scissoring) vibration of the primary amine.

-

Absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic) confirm the presence of both sp² and sp³ hybridized C-H bonds , respectively.

-

The bands in the fingerprint region, such as the C-N and C-O stretches, further support the overall structure.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data is directly linked to the rigor of the experimental protocol. The following are standardized, field-proven methodologies for acquiring high-quality data for a compound like (S)-1-Cbz-3-aminopyrrolidine.

Diagram: Spectroscopic Analysis Workflow A flowchart outlining the standardized process from sample preparation to data analysis.

Caption: General workflow for comprehensive spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-15 mg of (S)-1-Cbz-3-aminopyrrolidine into a clean, dry vial.[5]

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

-

Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[6]

-

Acquisition: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform standard locking and shimming procedures.

-

Data Collection: Acquire a ¹H NMR spectrum (typically 16-32 scans) and a proton-decoupled ¹³C NMR spectrum (typically 512-2048 scans).

-

Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

ESI-TOF Mass Spectrometry Protocol

-

Sample Preparation: Prepare a stock solution of the compound in methanol (MeOH) at ~1 mg/mL. Create a dilute working solution (~10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).[2]

ATR-FTIR Spectroscopy Protocol

-

Instrument Preparation: Ensure the diamond ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small drop of the neat liquid (S)-1-Cbz-3-aminopyrrolidine directly onto the center of the ATR crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after the measurement.

Conclusion

The collective data from NMR, MS, and IR spectroscopy provides a comprehensive and unequivocal characterization of (S)-1-Cbz-3-aminopyrrolidine. The ¹H and ¹³C NMR spectra confirm the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. High-resolution mass spectrometry validates the elemental composition with high precision, while its fragmentation pattern corroborates the main structural motifs. Finally, IR spectroscopy offers rapid confirmation of the essential carbamate and primary amine functional groups. Together, these techniques form a robust, self-validating system for ensuring the structural integrity and identity of this critical chiral building block, empowering researchers to proceed with confidence in their synthetic endeavors.

References

-

Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient and Efficient Synthesis of Arylamides from N-Cbz-Protected Amino Acids. Synlett, 2011(01), 129-133. [Link]

-

Exploring the Synthesis and Applications of (S)-1-Cbz-3-pyrrolidinol in Organic Chemistry. (n.d.). Tocris Bioscience. Retrieved from a relevant chemical synthesis blog. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved January 4, 2026, from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 4, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved January 4, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 4, 2026, from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 4, 2026, from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-N-Cbz-aminopyrrolidine. Retrieved January 4, 2026, from [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved January 4, 2026, from a relevant research publication. [Link]

-

University of Delaware. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved January 4, 2026, from [Link]

-

Bruker. (2019, November 26). What is ATR? [Video]. YouTube. [Link]

-

ChemBK. (2024, April 9). (S)-Benzyl-3-Aminopyrrolidine-1-Carboxylate. Retrieved January 4, 2026, from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 4, 2026, from [Link]

Sources

Role of (S)-1-Cbz-3-Aminopyrrolidine as a chiral building block

An In-Depth Technical Guide on the Role of (S)-1-Cbz-3-Aminopyrrolidine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the use of chiral building blocks is not merely an option but a necessity for creating stereochemically pure, potent, and safe therapeutic agents.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active natural products and synthetic drugs.[2][3][4][5] Among the myriad of available chiral intermediates, (S)-1-Cbz-3-aminopyrrolidine has emerged as a particularly versatile and powerful tool in the synthetic chemist's arsenal. This guide provides a comprehensive overview of its synthesis, properties, and, most importantly, its strategic application in the development of key therapeutic agents, underpinned by field-proven insights and detailed protocols.

Introduction: The Strategic Importance of (S)-1-Cbz-3-Aminopyrrolidine

(S)-1-Cbz-3-aminopyrrolidine is a chiral synthetic intermediate valued for its unique structural features that allow for precise, stereocontrolled elaboration into complex target molecules.[6][7] Its utility stems from three key characteristics:

-

Defined Stereochemistry: The (S)-configuration at the C3 position provides a fixed stereochemical anchor, which is critical for achieving enantiomerically pure final products and ensuring specific interactions with biological targets like enzymes and receptors.[1]

-

The Pyrrolidine Core: This saturated heterocyclic ring system imparts a degree of conformational rigidity, which is advantageous in drug design for pre-organizing appended functional groups into a bioactive conformation, thereby enhancing binding affinity and selectivity.

-

Orthogonal Protection: The molecule features two distinct nitrogen atoms. The ring nitrogen is protected by a carboxybenzyl (Cbz) group, while the C3-amino group remains free. This differential protection is the cornerstone of its synthetic utility, enabling selective functionalization at the C3-amine without affecting the ring nitrogen. The Cbz group can then be removed under specific conditions to allow for subsequent modification at the newly liberated secondary amine.

Physicochemical Properties

A summary of the key properties of (S)-1-Cbz-3-aminopyrrolidine is presented below for quick reference.

| Property | Value |

| Synonyms | (S)-Benzyl 3-aminopyrrolidine-1-carboxylate, (S)-(+)-1-Cbz-3-aminopyrrolidine |

| CAS Number | 122536-72-5 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol [6][8] |

| Appearance | Colorless to light yellow liquid[6][8][9] |

| Density | ~1.155 g/mL at 25 °C[6][8] |

| Boiling Point | ~315 °C[6][8] |

| Storage | Store at room temperature or under refrigeration (2-8°C)[8][9] |

The Role of the Carboxybenzyl (Cbz) Protecting Group

Understanding the chemistry of the Cbz group is fundamental to leveraging this building block effectively. Introduced in the 1930s for peptide synthesis, the Cbz group is a robust protecting group for amines.[10]

-

Stability: It is stable to a wide range of conditions, including moderately acidic and basic environments, making it compatible with many standard synthetic transformations.[10]

-

Deprotection: The true power of the Cbz group lies in the specific conditions required for its removal, which are orthogonal to many other protecting groups like Boc and Fmoc.[10]

Common Deprotection Protocols

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz cleavage. The reaction proceeds with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The byproducts are toluene and carbon dioxide, which are easily removed.[10][11]

-

Acidic Conditions: Strong acids, such as HBr in acetic acid, can cleave the Cbz group, although these conditions are harsher and may not be suitable for sensitive substrates.[12]

-